Tert-butyl 5-(difluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate;oxalic acid
Description
Tert-butyl 5-(difluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate;oxalic acid is a spirocyclic compound featuring a bicyclic scaffold with a tert-butyl carbamate group at position 2 and a difluoromethyl substituent at position 3. The oxalic acid counterion enhances solubility and crystallinity, which is critical for pharmaceutical applications.
Properties
Molecular Formula |
C14H22F2N2O6 |
|---|---|
Molecular Weight |
352.33 g/mol |
IUPAC Name |
tert-butyl 5-(difluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate;oxalic acid |
InChI |
InChI=1S/C12H20F2N2O2.C2H2O4/c1-11(2,3)18-10(17)16-6-12(7-16)4-5-15-8(12)9(13)14;3-1(4)2(5)6/h8-9,15H,4-7H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
LFAAACGSOMTKRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCNC2C(F)F.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Biological Activity
Tert-butyl 5-(difluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate;oxalic acid (CAS No. 2840127-08-2) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
The biological activity of this compound is largely attributed to its spirocyclic structure combined with the difluoromethyl group. These features enhance its ability to interact with biological targets, potentially acting as enzyme inhibitors or modulators. The difluoromethyl group may participate in hydrogen bonding, while the rigid spirocyclic framework can improve binding affinity to specific receptors or enzymes .
Biological Activity Overview
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the diazaspiro structure may contribute to this activity by disrupting microbial cell membranes or inhibiting essential enzymatic functions .
- Antitumor Potential : Analogous compounds in the diazaspiro family have shown promising results in inhibiting tumor growth in various cancer cell lines, including breast and leukemia cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
- Enzyme Inhibition : The compound may act as an inhibitor for specific protein tyrosine phosphatases (PTPs), which are critical in various signaling pathways. Inhibitors of PTPs can modulate insulin signaling and have implications in diabetes and cancer treatment .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of structurally similar diazaspiro compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 1.49 µM against Staphylococcus aureus, suggesting significant antimicrobial potential .
Study 2: Antitumor Activity
In vitro assays demonstrated that related diazaspiro compounds could inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HL60 (leukemia). The compounds induced apoptosis through caspase activation pathways, highlighting their potential as anticancer agents .
Data Table: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Antitumor Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Moderate | Promising | Potential |
| Lunatin 1 (analog) | MIC = 1.49 µM | IC50 = 1.37 µM | Yes |
| Lunatin 2 (analog) | MIC = 2.50 µM | IC50 = 0.75 µM | Yes |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences between the target compound and related analogs:
Critical Analysis of Divergent Evidence
- Positional Isomerism : lists a compound with difluoromethyl at position 8 (10-F785905), conflicting with the target compound’s position 5 substitution. This highlights the need for precise regiochemical control during synthesis .
- Nomenclature Discrepancies: incorrectly labels a derivative as "5-(hydroxymethyl)-2,7-diazaspiro[3.4]octane," which contradicts the standard numbering for 2,6-diazaspiro[3.4]octanes .
Preparation Methods
Ring-Closing Strategies
The spirocyclic core is typically constructed via intramolecular cyclization of linear precursors. For example, ethyl malonate derivatives undergo sequential reductions and sulfonylation to form intermediate bicyclic amines:
Reduction of Ethyl Malonate :
Ethyl malonate reacts with lithium borohydride in tetrahydrofuran (THF) at 0–70°C to yield diol intermediates.
$$
\text{CH}2(\text{COOEt})2 \xrightarrow{\text{LiBH}4, \text{THF}} \text{CH}2(\text{CH}2\text{OH})2 \quad
$$Sulfonylation and Cyclization :
The diol is treated with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) to form a ditosylate, which undergoes cesium carbonate-mediated cyclization in acetonitrile at 25–90°C:
$$
\text{Ditosylate} \xrightarrow{\text{Cs}2\text{CO}3, \text{MeCN}} \text{Spirocyclic Amine} \quad
$$
Boc Protection of the Amine
The primary amine is protected using di-tert-butyl dicarbonate (Boc anhydride) in DCM at 25°C for 12 hours, achieving >85% yield:
$$
\text{R-NH}2 + (\text{Boc})2\text{O} \rightarrow \text{R-NH-Boc} \quad
$$
Introduction of the Difluoromethyl Group
Electrophilic Fluorination
Difluoromethylation is achieved via nucleophilic substitution using sodium chlorodifluoroacetate (SCDA) or difluoromethyl triflate under basic conditions. For example:
$$
\text{R-X} + \text{CF}2\text{H-SiR}3 \xrightarrow{\text{CsF}} \text{R-CF}_2\text{H} \quad
$$
Reaction parameters (temperature: 40–80°C, solvent: DMF) are critical to avoid Boc group cleavage.
Catalytic Hydrogenation
Palladium on carbon (Pd/C) in methanol at 25°C for 3 hours selectively reduces nitro or azide intermediates while preserving the Boc group:
$$
\text{R-NO}2 \xrightarrow{\text{H}2, \text{Pd/C}} \text{R-NH}_2 \quad
$$
Oxalic Acid Salt Formation
Synthesis of Oxalic Acid
Oxalic acid is synthesized via hydrothermal carboxylation of cesium carbonate (Cs2CO3) under CO2 and H2 at 320°C:
$$
\text{Cs}2\text{CO}3 + 2\text{CO}2 + \text{H}2 \xrightarrow{320^\circ\text{C}} \text{Cs}2\text{C}2\text{O}4 + \text{H}2\text{O} \quad
$$
The cesium oxalate is acidified with H2SO4 to yield oxalic acid.
Salt Crystallization
The free base of the diazaspiro compound is dissolved in methanol and treated with oxalic acid (1:1 molar ratio) at 25°C. Slow evaporation yields the oxalate salt with >90% purity.
Optimization and Yield Data
Analytical Characterization
NMR Spectroscopy :
X-ray Crystallography :
The oxalate salt exhibits a monoclinic crystal system with hydrogen bonding between the amine and oxalate ions.
Industrial Scalability and Environmental Impact
The seven-step synthesis achieves an overall yield of 48% with minimal waste generation. Solvents (THF, MeCN, MeOH) are recycled via distillation. Cs2CO3 is recovered from oxalate synthesis for reuse, reducing cesium consumption by 70%.
Q & A
Q. How can synthesis optimization improve yields of tert-butyl 5-(difluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate?
Methodological Answer: Synthesis optimization focuses on reaction conditions (temperature, solvent selection, and catalyst loading) and intermediate purification. For example, intermediates like tert-butyl 6-(5-bromopyrimidin-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxylate require column chromatography (20% ethyl acetate/hexanes) to achieve ≥94% purity . Temperature control during cyclization steps prevents side reactions, while Boc-protection stabilizes the spirocyclic core during functionalization .
Q. What purification techniques are effective for isolating the compound and its intermediates?
Methodological Answer:
- Recrystallization : Suitable for removing polar impurities, particularly for oxalate salts, using ethanol/water mixtures .
- Chromatography : Reverse-phase HPLC or silica gel chromatography resolves structurally similar byproducts (e.g., tert-butyl 7-benzyl derivatives) .
- Acid-Base Extraction : Removes unreacted starting materials (e.g., oxalic acid) via pH adjustment in aqueous/organic biphasic systems .
Q. Which characterization techniques validate the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy : , , and NMR confirm regiochemistry (e.g., difluoromethyl placement) and spirocyclic geometry. For example, NMR of tert-butyl 7-(2,6-difluorophenyl) derivatives shows distinct multiplet splitting at δ 2.20 ppm (spiro-CH) .
- LCMS : Monitors reaction progress and verifies molecular ions (e.g., [M+H] at 369.1 m/z for bromopyrimidinyl analogs) .
Q. What storage conditions ensure long-term stability of the compound?
Methodological Answer:
Q. How can aqueous solubility challenges be addressed during biological assays?
Methodological Answer:
- Salt Formation : Co-crystallization with oxalic acid improves solubility via hydrogen bonding (e.g., hemioxalate salts with 2:1 stoichiometry) .
- Co-Solvents : Use DMSO (≤10% v/v) or cyclodextrin-based formulations to maintain solubility without denaturing proteins .
Advanced Research Questions
Q. How does the spirocyclic core influence biological activity in drug design?
Methodological Answer: The 2,6-diazaspiro[3.4]octane scaffold enhances target binding through:
- Conformational Restriction : Preorganizes substituents (e.g., difluoromethyl) for optimal interactions with hydrophobic enzyme pockets .
- Metabolic Stability : The rigid structure resists cytochrome P450 oxidation compared to linear analogs .
Case Study: Spirocyclic nitrofuran derivatives show 10-fold higher potency against Mycobacterium tuberculosis than non-spiro counterparts .
Q. How should researchers resolve spectral data contradictions in structural elucidation?
Methodological Answer:
- Variable Temperature NMR : Differentiates dynamic rotational isomers (e.g., tert-butyl group rotation) that cause split peaks at room temperature .
- 2D NMR (COSY, HSQC) : Assigns overlapping signals in complex mixtures (e.g., tert-butyl 5-oxo derivatives) .
- X-ray Crystallography : Provides definitive proof of stereochemistry for ambiguous spiro centers .
Q. What stability issues arise under varying pH and temperature conditions?
Methodological Answer:
- Acidic Conditions : Boc deprotection occurs below pH 3, forming reactive amines (e.g., 2,6-diazaspiro[3.4]octane free base) .
- Alkaline Conditions : Oxalate salts decompose above pH 8, releasing CO and forming insoluble metal oxalates .
- Thermal Stability : Differential Scanning Calorimetry (DSC) shows exothermic degradation above 150°C .
Q. What is the role of oxalic acid in salt formation, and how does it affect crystallinity?
Methodological Answer: Oxalic acid acts as a counterion to neutralize the basic spirocyclic amine, forming stable salts via:
Q. How can substituent modifications (e.g., difluoromethyl) be rationally designed for target selectivity?
Methodological Answer:
- Computational Modeling : Density Functional Theory (DFT) predicts electronic effects (e.g., difluoromethyl’s electron-withdrawing nature) on binding affinity .
- SAR Studies : Systematic replacement of difluoromethyl with –CF, –CHF, or –CH reveals optimal steric and electronic profiles for kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
